
Fluoro(imino)phosphane
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Overview
Description
Fluoro(imino)phosphane is a useful research compound. Its molecular formula is FHNP and its molecular weight is 64.987 g/mol. The purity is usually 95%.
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Q & A
Q. What are the established synthetic routes for Fluoro(imino)phosphane derivatives, and how can their purity be verified?
Level : Basic
Answer :
this compound derivatives are synthesized via halogen-lithium exchange and Grignard reactions. For example, 1a–c derivatives are prepared by brominating diazonium intermediates of fluoro-tagged anilines, followed by Br–Li exchange and reaction with PCl₃ . Key steps include:
- Substituent introduction : Perfluoro tags are added via iodobenzene bromination or Grignard reactions with CsF₂CH₂CHI.
- Phosphane formation : Br–Li exchange (using n-BuLi) and subsequent reaction with PCl₃ yield target phosphanes.
Purity verification :
- NMR spectroscopy : Monitor chemical shifts for P–C coupling (e.g., δ ~120–140 ppm for ³¹P NMR).
- X-ray crystallography : Resolve bond lengths (e.g., Pd–P ≈ 2.28 Å in Pd complexes) to confirm structural integrity .
Example synthesis data :
Derivative | Substituent Position | Yield (%) |
---|---|---|
1a | meta | 72 |
1b | para | 68 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound complexes?
Level : Basic
Answer :
- X-ray crystallography : Essential for resolving coordination geometries (e.g., NPCl₂ or Pd–P/N bonds in palladium complexes) and verifying bond angles/lengths .
- ³¹P NMR : Detects phosphorus environments (e.g., δ = 128 ppm for PPh₃ derivatives) .
- FTIR : Identifies ν(P–N) stretches (~650–750 cm⁻¹) and fluoro-tag vibrations (e.g., C–F at ~1150 cm⁻¹) .
Best practices :
- Use low-temperature crystallography (e.g., 173 K) to minimize thermal disorder .
- Combine NMR with mass spectrometry (e.g., ESI-MS) for molecular weight confirmation.
Q. How do computational methods like DFT aid in understanding the electronic structure of this compound complexes?
Level : Advanced
Answer :
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides insights into:
- Electronic properties : HOMO-LUMO gaps (e.g., 4.2 eV for Pd complexes) and charge distribution .
- Reaction mechanisms : Free energy profiles for transmetalation steps in catalysis (e.g., ΔG‡ ≈ 18 kcal/mol for Pd-mediated couplings) .
Recommended protocols :
- Use the B3LYP functional with 6-311++G(d,p) basis sets for geometry optimization.
- Validate against experimental ionization potentials (error < 2.4 kcal/mol) .
Example DFT performance :
Functional | Average Error (kcal/mol) |
---|---|
B3LYP | 2.4 |
PBE | 5.1 |
Q. How can researchers resolve contradictions in catalytic activity data reported for this compound ligands?
Level : Advanced
Answer :
Contradictions often arise from:
- Phosphane concentration : Excess ligand stabilizes inactive species (e.g., [Pd(Me)(PMePh₂)₃]⁺ reduces reaction rates) .
- Substituent effects : Electron-withdrawing fluoro tags alter metal-ligand bond strengths (e.g., Pd–P vs. Pd–N).
Methodological solutions :
- Kinetic studies : Monitor intermediates via in situ ³¹P NMR or stopped-flow techniques.
- Comparative DFT : Calculate activation barriers under varying ligand/oxidant ratios .
Case study :
- High phosphane : Rate decreases due to stable [Pd(Me)(PMePh₂)₃]⁺ (ΔG‡ = 22 kcal/mol).
- Low phosphane : Active [Pd(Me)(PMePh₂)₂(THF)]⁺ forms (ΔG‡ = 18 kcal/mol) .
Q. What strategies optimize enantioselectivity in asymmetric catalysis using this compound ligands?
Level : Advanced
Answer :
- Chiral ligands : Pair Rh(I) with chiral phosphanes (e.g., (S)-BINAP) to achieve >97% ee in cyclohexenone arylations .
- Reaction conditions : Use low temperatures (0°C) and fluorinated solvents (e.g., HFIP) to stabilize transition states .
Key parameters :
Parameter | Optimal Value | Impact on ee (%) |
---|---|---|
Temperature | 0°C | 97–99 |
Solvent | Toluene/HFIP | 95–98 |
Catalyst loading | 10 mol% | 85–90 |
Mechanistic insight :
Steric bulk from fluoro tags restricts substrate access to one enantioface of the metal center .
Q. How do bioinspired designs enhance the catalytic performance of this compound complexes?
Level : Advanced
Answer :
Integrating phosphanes with biomolecules (e.g., peptides or DNA) improves:
- Substrate selectivity : Shape complementarity (e.g., α-helix cavities) directs regioselectivity in C–H activation .
- Stability : Hydrogen bonding from peptide backbones stabilizes metal-ligand coordination.
Design workflow :
Ligand screening : Test phosphane-peptide conjugates via combinatorial libraries.
Activity assays : Use fluorescence quenching (e.g., FAM-labeled substrates) to track turnover.
Example :
A Pd-phosphane-DNA hybrid achieved 98% yield in Suzuki-Miyaura couplings at 25°C .
Properties
CAS No. |
127332-96-1 |
---|---|
Molecular Formula |
FHNP |
Molecular Weight |
64.987 g/mol |
IUPAC Name |
fluoro(imino)phosphane |
InChI |
InChI=1S/FHNP/c1-3-2/h2H |
InChI Key |
ZYPKQPSQKHIAHA-UHFFFAOYSA-N |
Canonical SMILES |
N=PF |
Origin of Product |
United States |
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